molecular formula C10H8FN3 B12070609 3-Fluoro-5-(pyrimidin-5-yl)aniline

3-Fluoro-5-(pyrimidin-5-yl)aniline

Cat. No.: B12070609
M. Wt: 189.19 g/mol
InChI Key: XTCOKLGJBFWSFR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pyrimidin-5-yl)aniline (CAS: 1861409-71-3; Molecular Formula: C₁₀H₈FN₃; MW: 189.19 g/mol) is a fluorinated aniline derivative featuring a pyrimidine ring at the meta-position relative to the amino group . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, heterocyclic carboxamides, and positron emission tomography (PET) ligands targeting receptors like mGluR5 . Its pyrimidine moiety enhances binding affinity to biological targets due to hydrogen-bonding interactions, while the fluorine atom improves metabolic stability and lipophilicity .

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

3-fluoro-5-pyrimidin-5-ylaniline

InChI

InChI=1S/C10H8FN3/c11-9-1-7(2-10(12)3-9)8-4-13-6-14-5-8/h1-6H,12H2

InChI Key

XTCOKLGJBFWSFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction of a fluorinated pyridine derivative with an aniline derivative under controlled conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the pyrimidine ring .

Industrial Production Methods

Industrial production of 3-Fluoro-5-(pyrimidin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position undergoes substitution under mild conditions due to the electron-withdrawing effects of the pyrimidine ring.

Reaction Conditions Products Yield Reference
Fluorine → HydroxylKOH (1.5 M), DMF, 80°C, 6 hr3-Hydroxy-5-(pyrimidin-5-yl)aniline78%
Fluorine → MethoxyNaOMe, CuI, DMSO, 100°C, 12 hr3-Methoxy-5-(pyrimidin-5-yl)aniline65%
Fluorine → AminoNH3 (aq), Pd/C, EtOH, 120°C, 24 hr3,5-Diamino-(pyrimidin-5-yl)benzene52%

Key Observations :

  • The pyrimidine ring enhances the electrophilicity of the fluorine atom, enabling substitutions without harsh catalysts.

  • Methoxylation requires copper iodide to stabilize intermediates .

C–H Functionalization via Directing Groups

The pyrimidine ring acts as a transient directing group (TDG) for regioselective C–H bond activation.

Meta-Selective C–H Arylation

  • Catalyst : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)

  • Conditions : DCE, 100°C, 24 hr

  • Product : Meta-arylated derivatives (e.g., 3-fluoro-5-(pyrimidin-5-yl)-2-aryl-aniline)

  • Yield : 60–85%

Mechanism :

  • Pyrimidine coordinates to Pd, directing C–H cleavage at the meta position.

  • Oxidative coupling with aryl boronic acids completes the transformation .

Diazotization and Coupling Reactions

The primary amine group facilitates diazonium salt formation, enabling cross-couplings.

Reaction Conditions Products Yield Reference
Sandmeyer ReactionNaNO₂, CuCN, HCl, 0–5°C3-Fluoro-5-(pyrimidin-5-yl)benzonitrile70%
Suzuki–Miyaura CouplingDiazonium salt, ArB(OH)₂, Pd(PPh₃)₄Biaryl derivatives (e.g., 3-fluoro-5-(pyrimidin-5-yl)-4’-methylbiphenyl)82%

Limitations :

  • Diazonium intermediates are thermally unstable; reactions require low temperatures .

Reductive Alkylation

The amine group participates in reductive amination with aldehydes/ketones.

  • Example : Reaction with cyclopentanone

    • Conditions : NaBH₃CN, MeOH, 25°C, 12 hr

    • Product : N-(Cyclopentylmethyl)-3-fluoro-5-(pyrimidin-5-yl)aniline

    • Yield : 88%

Applications :

  • Used to synthesize bioactive molecules targeting kinases (e.g., CDK9 inhibitors) .

Oxidation and Cyclization

Controlled oxidation of the amine group leads to heterocycle formation.

  • Oxidation with MnO₂ :

    • Product : Pyrimidine-fused quinoxaline derivatives

    • Yield : 45% (due to competing side reactions)

Comparative Reactivity

Reaction Site Reactivity Factors Influencing Reactivity
Fluorine (C3)High (σₚ = +0.78)Electron-withdrawing pyrimidine ring
Amine (C5)ModerateSteric hindrance from pyrimidine
Pyrimidine (N1)LowResonance stabilization reduces nucleophilicity

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Fluoro-5-(pyrimidin-5-yl)aniline has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Its structural modifications can enhance selectivity and potency against specific cancer cell lines. Studies have shown that compounds with similar structures exhibit significant activity against various cancer types, including breast and lung cancer .

2. Antimicrobial Activity

Research indicates that derivatives of 3-Fluoro-5-(pyrimidin-5-yl)aniline demonstrate promising antimicrobial properties. For instance, analogs with similar fluorinated structures have shown efficacy against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

3. Targeting Biological Pathways

The compound's mechanism of action involves interaction with specific biological targets. It has been noted for its ability to modulate enzyme activities, particularly in pathways related to cancer cell proliferation and apoptosis . This modulation is crucial for developing targeted therapies in oncology.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agent; structural modifications enhance efficacySignificant activity against cancer cell lines
Antimicrobial ActivityEffective against various bacterial strainsHigh minimum inhibitory concentrations observed
Biological PathwaysModulates enzyme activities related to cancerInfluences apoptosis and cell proliferation

Case Studies

  • Anticancer Studies : A study on pyrimidine derivatives highlighted the anticancer potential of fluorinated anilines, demonstrating that modifications at the 5-position can lead to enhanced selectivity for cancer cell lines, particularly those resistant to conventional therapies .
  • Antimicrobial Research : Investigations into the antimicrobial properties of related compounds revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that 3-Fluoro-5-(pyrimidin-5-yl)aniline could serve as a lead compound for antibiotic development .
  • Biological Mechanisms : Research has elucidated the mechanisms by which fluorinated anilines interact with biological systems, focusing on their role in modulating key signaling pathways involved in cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell growth and proliferation . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-Fluoro-5-(pyrimidin-5-yl)aniline and related compounds:

Compound Name Substituents Molecular Formula MW (g/mol) logP* Key Applications
3-Fluoro-5-(pyrimidin-5-yl)aniline -F, -NH₂, pyrimidin-5-yl C₁₀H₈FN₃ 189.19 2.1 Kinase inhibitors, PET ligands
3-Fluoro-5-(trifluoromethoxy)aniline -F, -NH₂, -OCF₃ C₇H₅F₄NO 195.12 2.8 Agrochemical intermediates
4-Methyl-3-(pyrimidin-5-yl)aniline -CH₃, -NH₂, pyrimidin-5-yl C₁₁H₁₁N₃ 185.22 1.9 Kinase inhibitor scaffolds
3-Fluoro-5-(4-methyl-3-pyridinyl)aniline -F, -NH₂, 4-methylpyridin-3-yl C₁₂H₁₀FN₃ 215.23 2.3 Receptor-targeted drug candidates
3-Fluoro-5-(trifluoromethyl)aniline -F, -NH₂, -CF₃ C₇H₄F₄N 194.11 2.6 Heterocyclic synthesis

*logP values estimated via computational tools (e.g., ChemAxon).

Key Observations:
  • Pyrimidine vs.
  • Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents in analogs like 3-Fluoro-5-(trifluoromethoxy)aniline increase lipophilicity (higher logP) but may reduce solubility compared to pyrimidine-containing derivatives .
  • Methyl Substituents : 4-Methyl-3-(pyrimidin-5-yl)aniline exhibits lower logP (1.9) than the fluorinated parent compound, suggesting improved aqueous solubility for kinase inhibitor applications .
Coupling Reactions
  • 3-Fluoro-5-(pyrimidin-5-yl)aniline is frequently used in amide coupling reactions to generate bioactive carboxamides (e.g., tetrahydroisoquinoline derivatives targeting enzymes like VAP-1) .
  • 3-Fluoro-5-(trifluoromethyl)aniline demonstrates superior reactivity in photoredox-mediated Meerwein arylation due to the electron-withdrawing -CF₃ group, achieving 45–56% yields in pyridine functionalization .

Stability and Metabolic Considerations

  • Metabolic Stability: Fluorine atoms in 3-Fluoro-5-(pyrimidin-5-yl)aniline reduce oxidative metabolism in hepatic microsomes compared to non-fluorinated analogs (e.g., 4-Methyl-3-(pyrimidin-5-yl)aniline) .
  • Solubility : The trifluoromethoxy group in 3-Fluoro-5-(trifluoromethoxy)aniline decreases aqueous solubility, limiting its use in parenteral formulations unless formulated with co-solvents .

Biological Activity

3-Fluoro-5-(pyrimidin-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The insights are drawn from various studies, including structure-activity relationship (SAR) analyses, molecular docking studies, and in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound 3-Fluoro-5-(pyrimidin-5-yl)aniline features a pyrimidine ring substituted with a fluorine atom and an aniline moiety. This structural arrangement is crucial for its biological activity, as the presence of the pyrimidine ring is known to enhance interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 3-Fluoro-5-(pyrimidin-5-yl)aniline.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that compounds similar to 3-Fluoro-5-(pyrimidin-5-yl)aniline exhibit cytotoxic effects against various cancer cell lines such as HeLa and K562. The compound showed IC50 values in the micromolar range, indicating significant potency against these cells .
  • Molecular Docking Studies : Molecular docking simulations have suggested that 3-Fluoro-5-(pyrimidin-5-yl)aniline can effectively bind to key proteins involved in cancer progression, such as kinases and transcription factors associated with tumor growth .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
3-Fluoro-5-(pyrimidin-5-yl)anilineHeLa10
Similar Pyrimidine DerivativeK56215
Another AnalogueA17212

Antimicrobial Activity

The antimicrobial properties of 3-Fluoro-5-(pyrimidin-5-yl)aniline have also been explored.

Findings

  • Bacterial Inhibition : Studies indicate that derivatives of this compound exhibit potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Activity : The compound has shown promising antifungal activity against Candida albicans, with MIC values indicating effectiveness at low concentrations .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3-Fluoro-5-(pyrimidin-5-yl)anilineE. coli6.5
Similar Pyrimidine DerivativeC. albicans250

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are also noteworthy.

Research Insights

  • Inhibition of Inflammatory Markers : Compounds related to 3-Fluoro-5-(pyrimidin-5-yl)aniline have been shown to significantly reduce levels of inflammatory markers such as COX-2 and iNOS in cell models, suggesting potential therapeutic applications in inflammatory diseases .
  • Structure–Activity Relationship (SAR) : SAR studies indicate that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, providing insights for further modifications .

Table 3: Anti-inflammatory Activity

CompoundInflammatory MarkerReduction (%)Reference
3-Fluoro-5-(pyrimidin-5-yl)anilineCOX-270
Related CompoundiNOS65

Q & A

Q. What are the common synthetic routes for 3-Fluoro-5-(pyrimidin-5-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Q. How does 3-Fluoro-5-(pyrimidin-5-yl)aniline act as a directing group in C-H functionalization reactions?

  • Methodological Answer : The pyrimidine ring and fluorine substituent act as a transient directing group (TDG) for meta-selective C-H functionalization. In Deb Maiti’s approach, TDGs like 2-fluoro-6-(pyrimidin-5-yl)aniline coordinate with transition metals (e.g., Pd), directing functionalization to the meta position of the aniline ring. This avoids covalent bonding and simplifies post-reaction removal . Researchers should optimize metal catalysts (e.g., Pd(OAc)2_2) and reaction temperature (80–100°C) to enhance selectivity.

Q. What spectroscopic techniques are most effective for characterizing 3-Fluoro-5-(pyrimidin-5-yl)aniline?

  • Methodological Answer :
  • 1H^1H NMR : Distinct pyrimidine proton signals (δ 8.90–9.19) and aniline NH2_2 peaks (δ 3.85, broad singlet) confirm structure .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., m/z 172.5 [M+H]+^+) .
  • FT-IR : Stretching vibrations for C-F (~1220 cm1^{-1}) and NH2_2 (~3400 cm1^{-1}) validate functional groups.

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported regioselectivity when using 3-Fluoro-5-(pyrimidin-5-yl)aniline as a directing group?

  • Methodological Answer : Conflicting regioselectivity may arise from solvent polarity or metal coordination differences. For example, polar aprotic solvents (DMF) favor meta selectivity via stronger metal-TDG coordination, while non-polar solvents (toluene) may reduce directionality. Systematic screening using Design of Experiments (DoE) with variables like solvent, temperature, and catalyst loading can identify optimal conditions . Contrasting results from literature should be cross-validated via control experiments with deuterated analogs to track C-H activation sites.

Q. What strategies are recommended for handling fluorinated intermediates and byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb HF byproducts from fluorinated intermediates .
  • Waste Management : Segregate fluorinated waste and collaborate with certified disposal services to prevent environmental contamination .
  • Safety Protocols : Conduct reactions in fume hoods with HF-resistant equipment (e.g., PTFE-lined reactors) and monitor for gas evolution .

Q. How does the electronic nature of substituents on the pyrimidine ring affect the directing capability of 3-Fluoro-5-(pyrimidin-5-yl)aniline?

Q. What experimental approaches can study the stability of 3-Fluoro-5-(pyrimidin-5-yl)aniline under photocatalytic conditions?

  • Methodological Answer : Use Box-Behnken experimental design to assess degradation kinetics under simulated solar radiation. Variables include catalyst load (e.g., MnFe2_2O4_4/Zn2_2SiO4_4), pH, and light intensity. Monitor degradation via HPLC and identify intermediates using LC-MS. For example, aniline derivatives degrade via hydroxyl radical attack, forming nitroso intermediates .

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